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molecular formula C11H16O4 B8608705 Prop-2-en-1-yl bis[(prop-2-en-1-yl)oxy]acetate CAS No. 89625-91-2

Prop-2-en-1-yl bis[(prop-2-en-1-yl)oxy]acetate

Cat. No. B8608705
M. Wt: 212.24 g/mol
InChI Key: YKBXGRLDPMQUFX-UHFFFAOYSA-N
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Patent
US05360881

Procedure details

21.2 g (0.1 mole) of allyl diallyloxyacetate is dissolved in 42 g of toluene then 3.92 g (98 mmoles) of sodium hydroxide dissolved in 50 g of water is introduced into this solution. This bipbase reaction medium is agitated vigorously for 30 minutes at 30° C., then decanted and the aqueous phase is collected and subjected to a vacuum distillation to eliminate the freed allyl alcohol by azeotropic distillation. The aqueous phase is then poured into acetone to precipitate the expected sodium diallyloxyacetate.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
solvent
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]([O:12][CH2:13][CH:14]=[CH2:15])[C:6]([O:8]CC=C)=[O:7])[CH:2]=[CH2:3].[OH-].[Na+:17]>C1(C)C=CC=CC=1.O>[CH2:13]([O:12][CH:5]([O:4][CH2:1][CH:2]=[CH2:3])[C:6]([O-:8])=[O:7])[CH:14]=[CH2:15].[Na+:17] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C=C)OC(C(=O)OCC=C)OCC=C
Name
Quantity
42 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.92 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
is agitated vigorously for 30 minutes at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into this solution
CUSTOM
Type
CUSTOM
Details
This bipbase reaction medium
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
the aqueous phase is collected
DISTILLATION
Type
DISTILLATION
Details
subjected to a vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
ADDITION
Type
ADDITION
Details
The aqueous phase is then poured into acetone
CUSTOM
Type
CUSTOM
Details
to precipitate the expected sodium diallyloxyacetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)OC(C(=O)[O-])OCC=C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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